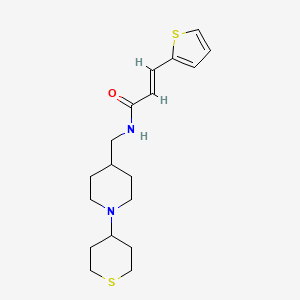
(E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H26N2OS2 and its molecular weight is 350.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by a complex structure that includes:
- Piperidine ring
- Thiophene moiety
- Acrylamide functional group
These structural elements contribute to its potential interactions with biological targets, influencing its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens. The presence of the thiophene ring is often linked to enhanced antimicrobial properties .
- Anticancer Properties : The acrylamide group is known for its potential in cancer therapy, with studies suggesting that derivatives can inhibit tumor cell proliferation.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to protect neuronal cells, potentially through modulation of neurotransmitter systems .
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and leading to therapeutic effects.
- Receptor Binding : It may bind to various receptors, including opioid receptors, which are involved in pain perception and mood regulation.
Case Studies
- Antinociceptive Activity : In a mouse model of neuropathic pain, compounds similar to (E)-N-(3-(thiophen-2-yl)pyrazin-2-yl)methyl)acrylamide demonstrated significant pain-relieving effects without impairing motor coordination.
- In Vitro Studies : Various studies have shown that derivatives of this compound can effectively inhibit the growth of cancer cell lines in vitro, indicating potential for further development as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities and unique properties of compounds structurally related to this compound.
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Compound A | Piperidine ring | Antimicrobial | High selectivity |
| Compound B | Thiophene moiety | Anticancer | Enhanced solubility |
| Compound C | Acrylamide group | Neuroprotective | Low toxicity |
Properties
IUPAC Name |
(E)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS2/c21-18(4-3-17-2-1-11-23-17)19-14-15-5-9-20(10-6-15)16-7-12-22-13-8-16/h1-4,11,15-16H,5-10,12-14H2,(H,19,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMLCPKONMIFKT-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














